2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL
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Overview
Description
2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of cyanoacetohydrazide, 4-nitroacetophenone, aromatic aldehydes, and various diamines in a mixture of water and ethanol . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium
Properties
Molecular Formula |
C13H9BrN2O |
---|---|
Molecular Weight |
289.13 g/mol |
IUPAC Name |
2-(3-bromophenyl)imidazo[1,2-a]pyridin-6-ol |
InChI |
InChI=1S/C13H9BrN2O/c14-10-3-1-2-9(6-10)12-8-16-7-11(17)4-5-13(16)15-12/h1-8,17H |
InChI Key |
LJVSYWJWTPDISH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C=C(C=CC3=N2)O |
Origin of Product |
United States |
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